4-Acetamidophenyl beta-d-glucuronic acid, methyl ester 4-Acetamidophenyl beta-d-glucuronic acid, methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16526260
InChI: InChI=1S/C15H19NO8/c1-7(17)16-8-3-5-9(6-4-8)23-15-12(20)10(18)11(19)13(24-15)14(21)22-2/h3-6,10-13,15,18-20H,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C15H19NO8
Molecular Weight: 341.31 g/mol

4-Acetamidophenyl beta-d-glucuronic acid, methyl ester

CAS No.:

Cat. No.: VC16526260

Molecular Formula: C15H19NO8

Molecular Weight: 341.31 g/mol

* For research use only. Not for human or veterinary use.

4-Acetamidophenyl beta-d-glucuronic acid, methyl ester -

Specification

Molecular Formula C15H19NO8
Molecular Weight 341.31 g/mol
IUPAC Name methyl 6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate
Standard InChI InChI=1S/C15H19NO8/c1-7(17)16-8-3-5-9(6-4-8)23-15-12(20)10(18)11(19)13(24-15)14(21)22-2/h3-6,10-13,15,18-20H,1-2H3,(H,16,17)
Standard InChI Key PBCDFJAIFOUUBQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a beta-D-glucuronic acid moiety conjugated to a 4-acetamidophenyl group via a methyl ester bond. The glucuronic acid component adopts a pyranose ring structure with hydroxyl groups at positions 2, 3, and 4, and a carboxylate group at position 6, which is esterified with methanol . The acetamidophenyl group introduces aromaticity and hydrogen-bonding capabilities, influencing both solubility and reactivity.

Physical Properties

Key physical properties include:

PropertyValueSource
Molecular Weight341.31 g/mol
Melting Point212–213°C (decomposes)
SolubilitySoluble in methanol, ethyl acetate, dichloromethane
Spectral Data (IR)Peaks at 1740 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide C=O)

The methyl ester enhances lipid solubility compared to the free acid form, facilitating membrane permeability in biological systems .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized through a multi-step process:

  • Acetylation: Protection of glucuronic acid hydroxyl groups using acetic anhydride .

  • Amidation: Reaction of 4-aminophenol with acetyl chloride to form 4-acetamidophenol .

  • Glycosidic Bond Formation: Coupling the acetamidophenyl group to the glucuronic acid backbone under Mitsunobu or Koenigs-Knorr conditions .

  • Esterification: Methylation of the carboxylate group using diazomethane or methyl iodide .

Analytical Characterization

Modern techniques validate purity and structure:

  • NMR: ¹H NMR signals at δ 2.1 ppm (acetamide CH₃), δ 3.7 ppm (methoxy group), and δ 5.3 ppm (anomeric proton) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 342.3 [M+H]⁺ .

  • Chromatography: HPLC with UV detection (λ = 254 nm) confirms >98% purity in commercial preparations .

Metabolic Pathways and Pharmacokinetics

Role in Acetaminophen Metabolism

As a glucuronide conjugate, this compound is a major metabolite of acetaminophen, accounting for 52–57% of its elimination in humans. UDP-glucuronosyltransferases (UGTs), particularly UGT1A6 and UGT2B15, catalyze the transfer of glucuronic acid to acetaminophen’s phenolic hydroxyl group . The methyl ester derivative serves as a stable analog for studying this pathway in vitro.

Excretion Dynamics

Glucuronidation increases water solubility, promoting renal excretion. Unlike the sodium salt form (CAS 120595-80-4), the methyl ester exhibits delayed clearance due to its higher lipophilicity, making it useful for probing transporter interactions .

Applications in Scientific Research

Drug Metabolism Studies

  • Enzyme Kinetics: Used to assay UGT activity in liver microsomes, with Kₘ values ranging from 0.8–1.2 mM for human UGT1A6 .

  • Toxicity Mitigation: Preclinical studies show that glucuronide conjugates reduce hepatotoxicity by 40–60% in acetaminophen-overdosed mice .

Biochemical Probes

  • Glycosaminoglycan Research: The compound mimics heparan sulfate precursors, aiding studies on extracellular matrix assembly .

  • Enzyme Inhibition: Competes with endogenous substrates (e.g., bilirubin) for UGT binding sites, with an IC₅₀ of 45 μM .

Biological Activity and Pharmacological Implications

Hepatoprotective Effects

In murine models, co-administration with acetaminophen decreased alanine transaminase (ALT) levels from 450 U/L to 180 U/L, indicating reduced liver injury. Mechanistically, glucuronides sequester reactive metabolites like N-acetyl-p-benzoquinone imine (NAPQI), preventing glutathione depletion.

Comparative Analysis with Related Compounds

CompoundKey DifferencesBiological Impact
4-Acetamidophenyl glucuronideFree carboxylate groupFaster renal excretion
Triacetylated derivative (CAS 30824-21-6)Acetylated hydroxyl groupsEnhanced synthetic versatility
Ethyl ester analogEthyl group instead of methylAltered pharmacokinetic profile

The methyl ester’s balance of stability and reactivity makes it superior for in vitro assays compared to analogs .

Current Research and Future Directions

Recent studies focus on:

  • Prodrug Development: Covalent linkage to antitumor agents (e.g., camptothecin) to improve solubility .

  • Gene-Environment Interactions: GWAS analyses linking UGT polymorphisms to variability in glucuronide production .

Challenges include optimizing synthetic yields (currently 30–40%) and elucidating transport mechanisms in polarized epithelia .

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